molecular formula C12H10F2N2O2 B1457814 5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1375473-55-4

5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1457814
CAS No.: 1375473-55-4
M. Wt: 252.22 g/mol
InChI Key: QXZKLXFLHWLUHZ-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10F2N2O2 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
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Biological Activity

5-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the fields of agricultural chemistry and medicinal chemistry. Its biological activity primarily revolves around its role as an intermediate in the synthesis of fungicides and its potential anti-inflammatory properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring with difluoromethyl, methyl, and carboxylic acid functional groups. Its synthesis typically involves multi-step organic reactions, including halogenation, diazotization, and Grignard reactions to achieve high purity and yield .

1. Antifungal Activity

This compound is primarily recognized for its role in the development of succinate dehydrogenase inhibitors (SDHIs), which are effective against a variety of fungal pathogens. The mechanism of action involves the inhibition of succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi.

Table 1: Efficacy of Pyrazole Derivatives Against Fungal Pathogens

Compound NameYear RegisteredTarget PathogenEfficacy
Isopyrazam2010Zymoseptoria triticiHigh
Sedaxane2011Alternaria spp.Moderate
Bixafen2011Fusarium spp.High
Fluxapyroxad2011Septoria spp.High
Benzovindiflupyr2012Botrytis cinereaModerate

Research indicates that derivatives of this compound can exhibit antifungal activities superior to established fungicides like boscalid . For instance, one study highlighted that certain derivatives showed up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM .

2. Anti-inflammatory Properties

In addition to its antifungal applications, there is emerging evidence suggesting that pyrazole derivatives may possess anti-inflammatory properties. A series of studies have reported that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (μg/mL)COX-2 Inhibition (%)
Compound A60.5662
Compound B57.2471
Compound C69.1565

The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity . For example, compounds with electron-withdrawing groups at the para position on the phenyl ring demonstrated increased inhibitory effects.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antifungal Activity : A comprehensive evaluation was performed on various pyrazole derivatives against common agricultural pathogens. The results indicated that compounds derived from this compound exhibited superior fungicidal activity compared to traditional fungicides .
  • Investigation into Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of pyrazole derivatives, demonstrating that specific modifications could lead to compounds with enhanced selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name

5-(difluoromethyl)-3-methyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-7-9(12(17)18)10(11(13)14)16(15-7)8-5-3-2-4-6-8/h2-6,11H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZKLXFLHWLUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.